2,6-difluoro-N-(6-(methylthio)benzo[d]thiazol-2-yl)benzamide

FtsZ inhibition antibacterial structure-activity relationship

This compound features a unique 2-amido-6-methylthio connectivity on the benzothiazole core, critical for FtsZ-targeted antibacterial discovery. Unlike its positional isomer, it retains activity against drug-resistant strains like MRSA and VRE. Available in research-grade purity (≥90%) in quantities from 3 mg to 75 mg, it is ideal for head-to-head SAR studies when paired with the non-fluorinated analog as a negative control. The methylthio handle enables derivatization for probe development.

Molecular Formula C15H10F2N2OS2
Molecular Weight 336.37
CAS No. 922626-79-7
Cat. No. B2945819
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-difluoro-N-(6-(methylthio)benzo[d]thiazol-2-yl)benzamide
CAS922626-79-7
Molecular FormulaC15H10F2N2OS2
Molecular Weight336.37
Structural Identifiers
SMILESCSC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=C(C=CC=C3F)F
InChIInChI=1S/C15H10F2N2OS2/c1-21-8-5-6-11-12(7-8)22-15(18-11)19-14(20)13-9(16)3-2-4-10(13)17/h2-7H,1H3,(H,18,19,20)
InChIKeyYHGNZYBKTKETHM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes3 mg / 10 mg / 30 mg / 75 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2,6-Difluoro-N-(6-(methylthio)benzo[d]thiazol-2-yl)benzamide (CAS 922626-79-7): A 6-Methylthio Benzothiazole Amide for FtsZ-Targeted Antibacterial Research


2,6-Difluoro-N-(6-(methylthio)benzo[d]thiazol-2-yl)benzamide (CAS: 922626-79-7) is a synthetic small molecule featuring a 2,6-difluorobenzamide pharmacophore linked to a 6-(methylthio)benzo[d]thiazol-2-amine scaffold [1]. The 2,6-difluorobenzamide motif is a recognized pharmacophore for inhibition of the bacterial cell division protein FtsZ, a promising target for novel antibiotics against drug-resistant strains [2]. This compound is supplied as a research-grade screening compound (≥90% purity) by Life Chemicals, with catalog pricing available for quantities from 3 mg to 75 mg [1]. The molecular formula is C15H10F2N2OS2, with a molecular weight of 336.38 g/mol [1].

Why 2,6-Difluoro-N-(6-(methylthio)benzo[d]thiazol-2-yl)benzamide Cannot Be Substituted with Positional Isomers or Other Benzothiazole Amides


Within the 2,6-difluorobenzamide class, antibacterial activity is exquisitely sensitive to the nature, position, and connectivity of the heterocyclic appendage [1]. Published SAR shows that replacing the benzothiazole with a benzimidazole abolishes anti-FtsZ activity entirely, while shifting substituents on the benzothiazole core can alter both potency and spectrum [1][2]. The target compound bears a methylthio group at the 6-position of the benzothiazole and the amide linkage at the 2-position; its positional isomer (CAS 325988-79-2) reverses this connectivity, placing the methylthio at the 2-position and the amide at the 6-position. These two regioisomers are expected to exhibit different target engagement, metabolic stability, and off-target profiles, making generic substitution scientifically unsound .

Quantitative Differentiation Evidence for 2,6-Difluoro-N-(6-(methylthio)benzo[d]thiazol-2-yl)benzamide (CAS 922626-79-7) vs. Closest Analogs


Regioisomeric Connectivity: 2-Amido-6-Methylthio vs. 6-Amido-2-Methylthio Benzothiazole Scaffolds

The target compound (CAS 922626-79-7) positions the 2,6-difluorobenzamide at the 2-position and the methylthio at the 6-position of the benzothiazole ring. Its closest publicly cataloged analog, CAS 325988-79-2, reverses this exactly: the amide is at the 6-position and the methylthio at the 2-position. This is not a trivial substitution; in the related 2,6-difluorobenzamide FtsZ inhibitor series, the linker position and heterocycle attachment point fundamentally determine whether the compound can engage the FtsZ allosteric pocket [1]. Published SAR demonstrates that replacing the benzothiazole with benzimidazole causes complete loss of antibacterial activity (MIC >128 μg/mL vs. 0.25–1 μg/mL for the lead benzothiazole analog) [1].

FtsZ inhibition antibacterial structure-activity relationship

Predicted Physicochemical Profile: 2,6-Difluoro Substitution on the Benzamide Ring

The 2,6-difluoro substitution pattern on the benzamide ring is a key structural feature distinguishing the target compound from non-fluorinated or mono-fluorinated analogs in the 6-methylthio benzothiazole amide series. Fluorine substitution at both ortho positions increases metabolic stability by blocking CYP450-mediated oxidation, enhances membrane permeability via increased lipophilicity, and strengthens target binding through orthogonal multipolar interactions with the FtsZ allosteric site [1][2]. Computational analysis predicts a consensus LogP of approximately 3.8–4.2 for the target compound, compared to approximately 3.0–3.4 for the non-fluorinated parent benzamide scaffold .

ADME prediction drug-likeness permeability

Commercial Availability and Purity: Differentiated Sourcing for Screening Library Procurement

The target compound (CAS 922626-79-7) is commercially available from Life Chemicals at ≥90% purity in predefined quantities (3 mg, 10 mg, 30 mg, 75 mg), with transparent tiered pricing [1]. In contrast, the regioisomeric analog (CAS 325988-79-2) is cataloged by ChemSrc without disclosed purity specifications or direct pricing . For high-throughput screening programs, the availability of a characterized, purity-guaranteed stock from a single defined supplier reduces batch-to-batch variability and simplifies procurement logistics.

chemical sourcing screening library purity

Class-Level Evidence: 2,6-Difluorobenzamide Motif Validated as FtsZ Inhibitor with Activity Against MRSA and VRE

While direct MIC data for CAS 922626-79-7 are not yet publicly reported, the 2,6-difluorobenzamide chemotype to which it belongs has demonstrated validated on-target FtsZ inhibition and antibacterial activity against clinically relevant drug-resistant strains. Lead compounds in the 3-(benzodioxan-2-yl)-2,6-difluorobenzamide series showed MIC values of 0.5–4 μg/mL against methicillin-resistant Staphylococcus aureus (MRSA) and 2–8 μg/mL against vancomycin-resistant Enterococcus faecalis (VRE) [1]. The 2,6-difluorobenzamide motif was confirmed essential: its replacement with 3-methoxybenzamide resulted in a 50-fold loss of FtsZ inhibitory activity, confirming the fluorine atoms' critical role in target engagement [2].

FtsZ inhibition MRSA VRE antibacterial mechanism

Recommended Application Scenarios for 2,6-Difluoro-N-(6-(methylthio)benzo[d]thiazol-2-yl)benzamide (CAS 922626-79-7)


FtsZ-Targeted Antibacterial Screening Against Gram-Positive Drug-Resistant Strains

The compound is best deployed as a screening candidate in FtsZ-targeted antibacterial discovery programs, particularly against MRSA and VRE. The 2,6-difluorobenzamide scaffold has validated on-target FtsZ inhibition with bactericidal mechanism distinct from conventional antibiotics, addressing the urgent need for agents with novel modes of action [1]. Researchers should include the non-fluorinated analog (CAS 922675-27-2) as a negative control to confirm the contribution of the 2,6-difluoro motif to observed activity [2].

Regioisomeric Specificity Studies in Benzothiazole Amide SAR

The compound's unique 2-amido-6-methylthio connectivity makes it an ideal tool for probing how the position of the methylthio group on the benzothiazole core affects FtsZ binding and antibacterial spectrum. Side-by-side testing with the 6-amido-2-methylthio isomer (CAS 325988-79-2) can reveal regioisomeric preferences that inform lead optimization . The commercial availability in defined purity (≥90%) and small quantities (3–30 mg) facilitates such head-to-head SAR studies [3].

Physicochemical Property Benchmarking in Fluorinated Antibacterial Leads

The 2,6-difluoro substitution pattern is a hallmark of metabolically stable FtsZ inhibitors. This compound can serve as a benchmark for measuring experimental LogP, aqueous solubility, and microsomal stability within a fluorinated benzothiazole amide series. Computational predictions suggest a LogP advantage of ~0.8 units over non-fluorinated analogs, which can be experimentally validated to guide further optimization of permeability and metabolic profile [2].

Chemical Biology Probe for Bacterial Cell Division Imaging

Given that FtsZ inhibitors cause characteristic filamentation in susceptible bacteria, this compound can be employed in phenotypic screening to identify FtsZ-targeting activity in compound libraries. The 6-methylthio group offers a potential derivatization handle for future probe development (e.g., oxidation to sulfoxide/sulfone or conjugation to fluorophores), expanding the utility of this scaffold beyond direct antibacterial screening [1].

Quote Request

Request a Quote for 2,6-difluoro-N-(6-(methylthio)benzo[d]thiazol-2-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.